molecular formula C29H22N2O B1407825 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde CAS No. 1402838-08-7

2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde

Cat. No.: B1407825
CAS No.: 1402838-08-7
M. Wt: 414.5 g/mol
InChI Key: ARCOTNOWDCVWJS-UHFFFAOYSA-N
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Description

2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde is an organic compound that features both an imidazole ring and a benzaldehyde group The trityl group attached to the imidazole ring provides steric hindrance, which can influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde typically involves the formation of the imidazole ring followed by the introduction of the trityl and benzaldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The trityl group can then be introduced via a tritylation reaction, and the benzaldehyde group can be added through a formylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of catalysts that enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a ligand in coordination chemistry. The aldehyde group can form covalent bonds with nucleophiles, which may be relevant in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Phenyl-1H-imidazol-4-yl)benzaldehyde
  • 2-(1-Benzyl-1H-imidazol-4-yl)benzaldehyde
  • 2-(1-Methyl-1H-imidazol-4-yl)benzaldehyde

Uniqueness

2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde is unique due to the presence of the bulky trityl group, which can significantly influence its reactivity and interactions compared to other similar compounds. This steric hindrance can affect the compound’s stability and its ability to participate in certain reactions, making it a valuable intermediate in specific synthetic pathways .

Properties

IUPAC Name

2-(1-tritylimidazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O/c32-21-23-12-10-11-19-27(23)28-20-31(22-30-28)29(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCOTNOWDCVWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C5=CC=CC=C5C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde

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